molecular formula C4H9ClF3NS B6607917 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride CAS No. 2665892-42-0

1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride

Cat. No.: B6607917
CAS No.: 2665892-42-0
M. Wt: 195.64 g/mol
InChI Key: ZKIZDVFVYYMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is a versatile compound with significant applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound is known for its unique properties and reactivity, making it a valuable material for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates. This process is crucial in the synthesis of compounds containing the trifluoromethyl group, which plays an important role in pharmaceuticals, agrochemicals, and materials .

Industrial Production Methods: Industrial production methods for this compound often involve advanced organic synthesis techniques, including radical trifluoromethylation. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is reactive in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl sulfoxides or sulfones, while reduction can produce trifluoromethyl sulfides .

Scientific Research Applications

1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use in drug development and as a pharmacological tool.

    Industry: The compound is utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, making it effective in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[(Trifluoromethyl)sulfanyl]ethan-2-amine hydrochloride
  • 1-[(Trifluoromethyl)sulfanyl]butan-2-amine hydrochloride
  • 1-[(Trifluoromethyl)sulfanyl]pentan-2-amine hydrochloride

Comparison: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is unique due to its specific trifluoromethyl group and propan-2-amine structure. This combination provides distinct reactivity and stability compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZDVFVYYMTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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